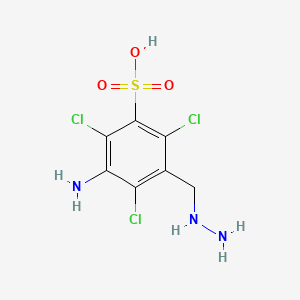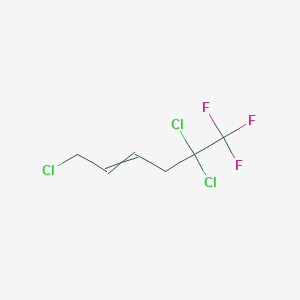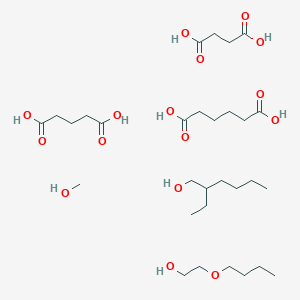
Butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Butanedioic acid; 2-butoxyethanol; 2-ethylhexan-1-ol; hexanedioic acid; methanol; pentanedioic acid” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are:
Butanedioic acid:
2-Butoxyethanol: - an organic solvent with the formula C6H14O2.
2-Ethylhexan-1-ol: - a branched-chain fatty alcohol with the formula C8H18O.
Hexanedioic acid:
Methanol: - the simplest alcohol with the formula CH3OH.
Pentanedioic acid:
準備方法
Butanedioic Acid
Butanedioic acid can be synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride using catalysts like nickel or palladium under high-pressure conditions . It can also be produced via microbial fermentation methods .
2-Butoxyethanol
2-Butoxyethanol is commonly obtained through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst . Another method involves the etherification of butanol with 2-chloroethanol .
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol is typically produced by the aldol condensation of butyraldehyde, followed by hydrogenation .
Hexanedioic Acid
Hexanedioic acid is industrially produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .
Methanol
Methanol is primarily produced from natural gas through a process involving steam reforming to produce synthesis gas, followed by catalytic conversion to methanol .
Pentanedioic Acid
Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the fermentation of sugars using specific bacterial strains .
化学反応の分析
Butanedioic Acid
Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms cyclic anhydrides when heated.
2-Butoxyethanol
Oxidation: Can be oxidized to butoxyacetic acid.
Esterification: Reacts with acetic acid to form 2-butoxyethyl acetate.
2-Ethylhexan-1-ol
Oxidation: Can be oxidized to 2-ethylhexanoic acid.
Esterification: Forms esters with carboxylic acids.
Hexanedioic Acid
Polymerization: Used in the production of nylon-6,6 through polycondensation with hexamethylenediamine.
Methanol
Oxidation: Can be oxidized to formaldehyde.
Pentanedioic Acid
Polymerization: Used in the production of polyesters.
科学的研究の応用
Butanedioic Acid
Biotechnology: Used in microbial fermentation processes.
Pharmaceuticals: Intermediate in drug synthesis.
2-Butoxyethanol
Industrial Solvent: Used in paints, coatings, and cleaning products.
Pharmacokinetics: Studied for its effects on human health.
2-Ethylhexan-1-ol
Plasticizers: Used in the production of plasticizers for PVC.
Solvents: Used in coatings and adhesives.
Hexanedioic Acid
Nylon Production: Key monomer in the production of nylon-6,6.
Food Additive: Used as an acidity regulator.
Methanol
Fuel: Used as a fuel and fuel additive.
Chemical Feedstock: Used in the production of formaldehyde and other chemicals.
Pentanedioic Acid
Polyesters: Used in the production of biodegradable polyesters.
作用機序
Butanedioic Acid
Metabolic Pathways: Involved in the Krebs cycle, converting to fumarate.
Signaling Molecule: Functions as a signaling molecule in cellular metabolism.
2-Butoxyethanol
類似化合物との比較
Butanedioic Acid
Similar Compounds: Malonic acid, glutaric acid, adipic acid.
Uniqueness: Functions as an intermediate in the Krebs cycle.
2-Butoxyethanol
Similar Compounds: 2-methoxyethanol, 2-ethoxyethanol.
Uniqueness: Widely used as a solvent with low volatility.
2-Ethylhexan-1-ol
Similar Compounds: 1-octanol, 2-octanol.
Uniqueness: Branched structure provides unique solvent properties.
Hexanedioic Acid
Similar Compounds: Glutaric acid, pimelic acid.
Uniqueness: Key monomer for nylon-6,6 production.
Methanol
Similar Compounds: Ethanol, propanol.
Uniqueness: Simplest alcohol, used as a chemical feedstock.
Pentanedioic Acid
Similar Compounds: Succinic acid, adipic acid.
Uniqueness: Used in the production of biodegradable polyesters.
特性
CAS番号 |
68954-46-1 |
|---|---|
分子式 |
C30H60O16 |
分子量 |
676.8 g/mol |
IUPAC名 |
butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid |
InChI |
InChI=1S/C8H18O.C6H10O4.C6H14O2.C5H8O4.C4H6O4.CH4O/c1-3-5-6-8(4-2)7-9;7-5(8)3-1-2-4-6(9)10;1-2-3-5-8-6-4-7;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8;1-2/h8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,2-6H2,1H3;1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8);2H,1H3 |
InChIキー |
ASXFHLSYOJADMB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CO.CCCCOCCO.CO.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


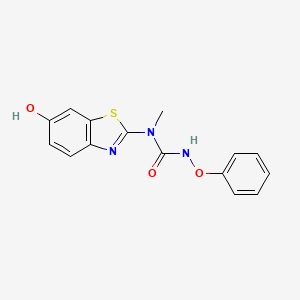
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

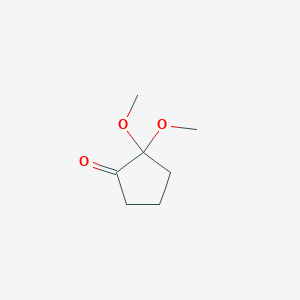
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)

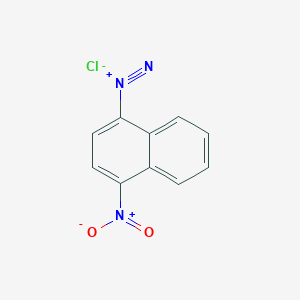
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
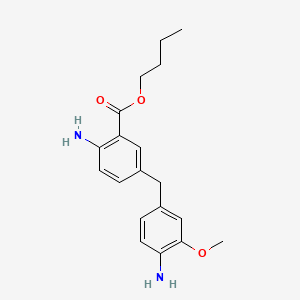
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)


